3-(allyloxy)-N-(2-ethylphenyl)benzamide
Description
3-(Allyloxy)-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by an allyloxy (-OCH₂CHCH₂) group at the 3-position of the benzoyl ring and an N-linked 2-ethylphenyl substituent. Its molecular formula is C₁₈H₁₉NO₂, with a molecular weight of 281.35 g/mol (calculated). The compound’s structure combines aromatic, ether, and amide functionalities, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly for neuronal nicotinic acetylcholine receptors (nAChRs) .
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-12-21-16-10-7-9-15(13-16)18(20)19-17-11-6-5-8-14(17)4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFWORGWHRDOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Selectivity
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1)
- Substituents : Allyloxy at 4-position; N-linked 6-methylpyridin-2-yl.
- Activity : Inhibits hα4β2 nAChRs with IC₅₀ = 6.0 µM and ~5-fold selectivity over hα3β4 nAChRs .
- Key Difference : The allyloxy group at the para position (vs. meta in the target compound) and the pyridine ring (electron-deficient) alter electronic properties and receptor binding.
- N-[2-(Allyloxy)phenyl]-3-chlorobenzamide (CAS: 899509-25-2) Substituents: 3-chloro on benzamide; N-linked 2-(allyloxy)phenyl.
N-Substituent Variations
- 2-Ethoxy-N-(3-ethylphenyl)benzamide Substituents: Ethoxy at 2-position; N-linked 3-ethylphenyl. Properties: LogP = 4.09, molecular weight = 269.34 g/mol.
2-Ethoxy-N-(3-hydroxyphenyl)benzamide
- Substituents : Ethoxy at 2-position; N-linked 3-hydroxyphenyl.
- Properties : Polar surface area = 30.54 Ų (due to -OH group).
- Key Difference : The hydroxyl group enhances hydrogen bonding capacity, improving solubility but possibly reducing membrane permeability compared to the target compound’s ethyl group .
Structure-Activity Relationship (SAR) Insights
Role of Allyloxy Group
- Positional Effects: Meta-substitution (target compound) vs. para (Compound 1) alters the spatial orientation of the allyloxy group, influencing interactions with hydrophobic pockets in nAChRs .
Impact of N-Substituents
- Aromatic vs. Aliphatic Groups :
- Electron-Donating vs.
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| 3-(Allyloxy)-N-(2-ethylphenyl)benzamide | 281.35 | ~4.0 | ~30 | 3-allyloxy, 2-ethylphenyl |
| 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide | 282.31 | N/A | ~45 | 4-allyloxy, 6-methylpyridin-2-yl |
| N-[2-(Allyloxy)phenyl]-3-chlorobenzamide | 287.74 | N/A | ~30 | 3-Cl, 2-allyloxy-phenyl |
| 2-Ethoxy-N-(3-ethylphenyl)benzamide | 269.34 | 4.09 | ~30 | 2-ethoxy, 3-ethylphenyl |
- Lipophilicity : The target compound’s logP (~4.0) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Hydrogen Bonding: Lack of polar groups (e.g., -OH, -Cl) reduces hydrogen-bond donor capacity compared to analogs like 2-ethoxy-N-(3-hydroxyphenyl)benzamide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
